

# Application Notes and Protocols for Zovodotin in Patient-Derived Xenograft (PDX) Models

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## Compound of Interest

Compound Name:	Zovodotin
Cat. No.:	B15601892

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## Introduction

Zanidatamab **zovodotin** (**Zovodotin**), also known as ZW49, is a biparatopic antibody-drug conjugate (ADC) that targets two distinct epitopes on the human epidermal growth factor receptor 2 (HER2). This unique binding property facilitates enhanced receptor clustering, internalization, and potent delivery of a cytotoxic auristatin payload. These application notes provide a recommended dosage and detailed protocols for the use of **Zovodotin** in patient-derived xenograft (PDX) models, a critical preclinical platform for evaluating novel cancer therapeutics.

## Mechanism of Action

**Zovodotin** combines the HER2-targeting specificity of the biparatopic antibody zanidatamab with the cytotoxic effects of a proprietary auristatin payload, ZD02044, attached via a protease-cleavable linker.<sup>[1]</sup> The proposed mechanism of action involves:

- Dual HER2 Binding: **Zovodotin** simultaneously binds to two different non-overlapping epitopes on the extracellular domain of the HER2 receptor.
- Enhanced Internalization: This biparatopic binding leads to efficient clustering and internalization of the HER2 receptor-ADC complex.

- Payload Release: Once inside the cancer cell, the cleavable linker is processed, releasing the auristatin payload.
- Microtubule Disruption: The auristatin payload inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.
- Immunogenic Cell Death (ICD): **Zovodotin** has been shown to induce hallmarks of ICD, which can potentially stimulate an anti-tumor immune response.[1]

## Recommended Dosage for PDX Models

Based on preclinical studies in gastric and breast cancer PDX models, a single intravenous (IV) dose of 6 mg/kg of **Zovodotin** has demonstrated anti-tumor activity.[1] This dosage was effective in various models, including those with moderate to weak HER2 expression. For the naked antibody, zanidatamab, doses of 4, 8, and 16 mg/kg administered twice weekly have been evaluated in PDX models. It is important to note that the optimal dosage may vary depending on the specific PDX model and tumor type. Therefore, a dose-response study is recommended to determine the most effective and well-tolerated dose for a particular model.

## Data Presentation: Anti-Tumor Efficacy in PDX Models

The following table summarizes the available quantitative data on the anti-tumor activity of **Zovodotin** in various PDX models.

PDX Model	Cancer Type	HER2 Expression	Zovodotin Dosage	Dosing Schedule	Observed Anti-Tumor Activity
Gastric Cancer PDX Panel (5 out of 7 models)	Gastric Cancer	Moderate to Weak	6 mg/kg	Single IV dose	Tumor regression observed
Breast Cancer Xenograft Panel	Breast Cancer	Not specified	≤ 6 mg/kg	Not specified	Tumor regression observed

Note: More specific quantitative data on the percentage of tumor growth inhibition or regression for each model is not publicly available at this time.

## Experimental Protocols

This section provides a detailed methodology for conducting experiments with **Zovodotin** in PDX models.

### PDX Model Establishment and Expansion

- Animal Model: Use immunodeficient mice (e.g., NOD-scid, NSG) for tumor implantation.
- Tumor Implantation:
  - Surgically implant a small fragment (approximately 20-30 mm<sup>3</sup>) of a patient's tumor subcutaneously into the flank of an anesthetized mouse.
  - Monitor the mice for tumor engraftment and growth.
- Tumor Expansion:
  - When the tumor reaches a volume of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse and aseptically resect the tumor.

- Divide the tumor into smaller fragments for serial passaging into new cohorts of mice.

## Zovodotin Preparation and Administration

- Reconstitution: Reconstitute the lyophilized **Zovodotin** powder with sterile Water for Injection, USP, to the desired stock concentration. Gently swirl to dissolve; do not shake.
- Dilution: Further dilute the reconstituted solution with a sterile, non-bacteriostatic solution (e.g., 0.9% Sodium Chloride Injection, USP) to the final desired concentration for injection.
- Administration:
  - Administer the diluted **Zovodotin** solution to the mice via intravenous (IV) injection, typically through the tail vein.
  - The injection volume should be calculated based on the individual mouse's body weight (e.g., 10 µL/g).

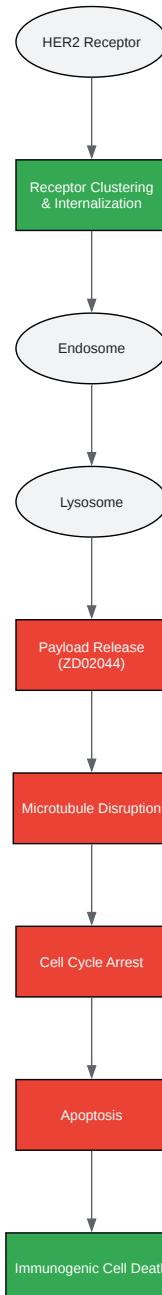
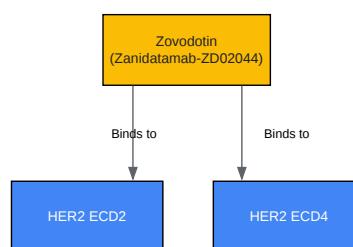
## In Vivo Efficacy Study Design

- Animal Grouping: Once the tumors in the expanded cohort reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups (typically n=8-10 mice per group).
- Treatment Group: Administer **Zovodotin** at the desired dosage and schedule.
- Control Group: Administer a vehicle control (the same diluent used for **Zovodotin**) following the same schedule as the treatment group.
- Tumor Measurement:
  - Measure the tumor dimensions (length and width) with digital calipers two to three times per week.
  - Calculate the tumor volume using the formula: Tumor Volume (mm<sup>3</sup>) = (Length x Width<sup>2</sup>) / 2.
- Monitoring:

- Monitor the body weight and overall health of the mice regularly.
- Establish humane endpoints for euthanasia (e.g., tumor volume exceeding 2000 mm<sup>3</sup>, significant body weight loss, or signs of distress).
- Data Analysis:
  - Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
  - Alternatively, calculate the percentage of tumor regression for individual tumors relative to their initial size.

## Visualizations

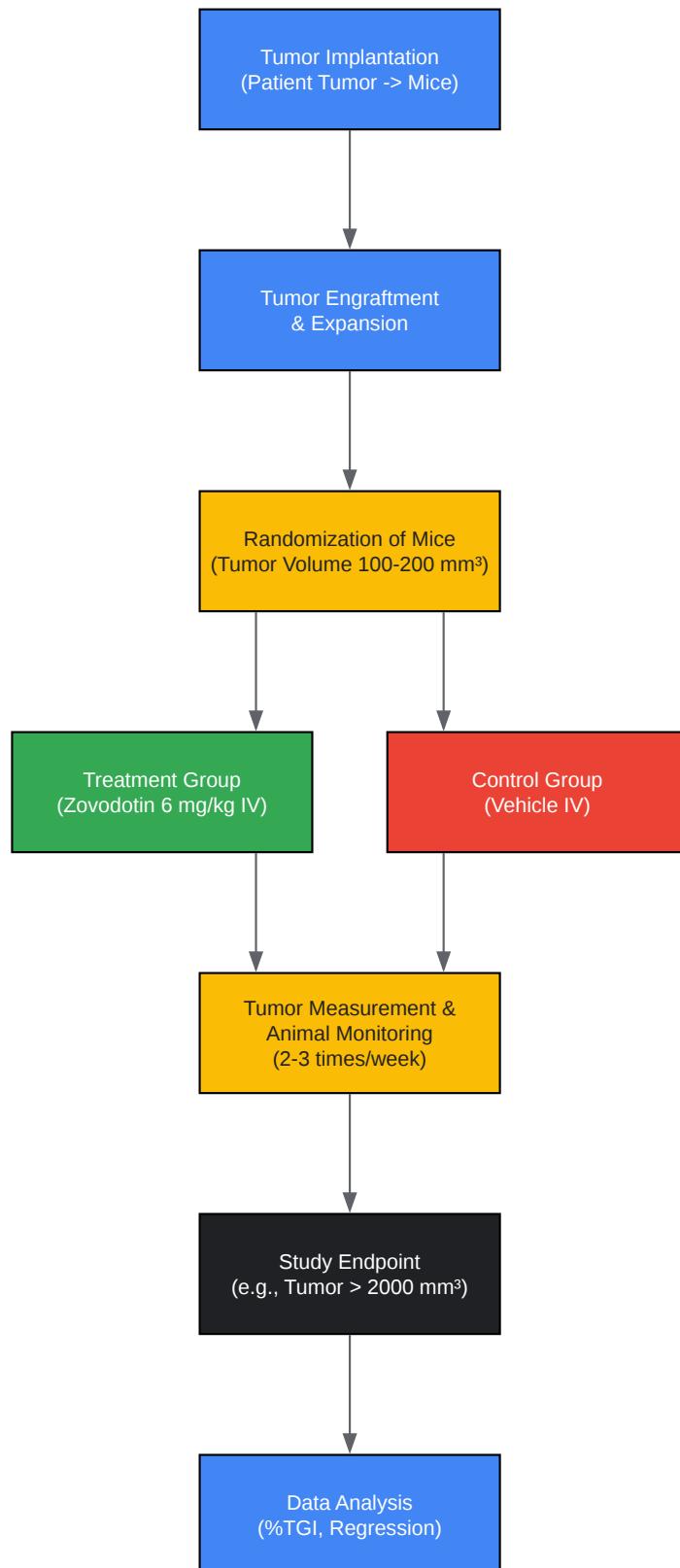
### Signaling Pathway of Zovodotin



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Caption: Mechanism of action of **Zovodotin**.

## Experimental Workflow for Zovodotin in PDX Models



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Caption: Experimental workflow for **Zovodotin** efficacy studies in PDX models.

## Logical Relationships in Preclinical Study Design



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Caption: Logical flow of a preclinical study evaluating **Zovodotin**.

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## References

- 1. Exploring Zanidatamab's efficacy across HER2-positive Malignancies: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
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